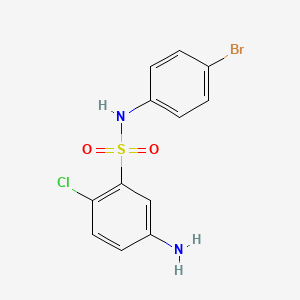
5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide is a chemical compound with the molecular formula C12H10BrClN2O2S
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the sulfonation of 2-chlorobenzenamine followed by bromination and subsequent amination. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems can help in maintaining consistent quality and scaling up the production process efficiently.
化学反応の分析
Types of Reactions
5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
作用機序
The mechanism by which 5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological outcomes.
類似化合物との比較
Similar Compounds
5-amino-N-(4-bromophenyl)-2-fluorobenzenesulfonamide: This compound has a similar structure but with a fluorine atom instead of chlorine.
5-amino-N-(4-bromophenyl)-2-chlorobenzamide: This compound differs by having an amide group instead of a sulfonamide group.
Uniqueness
The presence of both bromine and chlorine atoms in 5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide makes it unique compared to its analogs. These halogens can significantly influence the compound’s reactivity and interactions with biological targets, potentially leading to unique biological activities and applications.
特性
CAS番号 |
380431-07-2 |
|---|---|
分子式 |
C12H10BrClN2O2S |
分子量 |
361.64 g/mol |
IUPAC名 |
5-amino-N-(4-bromophenyl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C12H10BrClN2O2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-7-9(15)3-6-11(12)14/h1-7,16H,15H2 |
InChIキー |
QMNDHDCTCPLZHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317799.png)


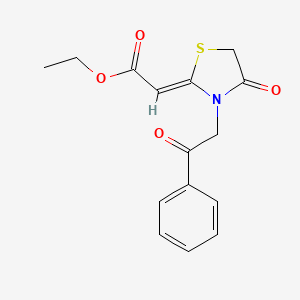
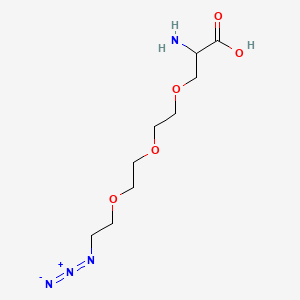
![2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B12317826.png)
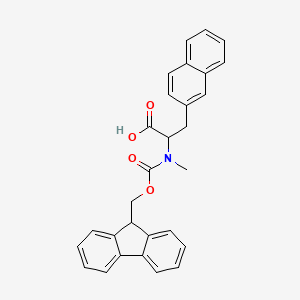
![tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate;tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12317847.png)
![3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one](/img/structure/B12317874.png)
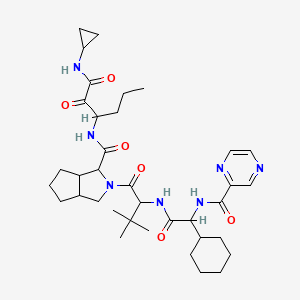

![(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide](/img/structure/B12317894.png)
